![molecular formula C17H17N3O4S B14798942 (2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide is a complex organic compound that features a furan ring, a phenoxy group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with an appropriate electrophile.
Formation of the acrylamide moiety: This can be done through the reaction of an amine with an acrylate ester or acrylamide precursor.
Coupling of the intermediates: The final step involves coupling the furan, phenoxy, and acrylamide intermediates under controlled conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form amines or other reduced products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the development of new catalysts, sensors, and other industrially relevant materials.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-furyl)acrylamide: Lacks the phenoxy and hydrazino groups, making it less complex and potentially less versatile.
N-(2-methylphenoxy)acrylamide:
N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide: Lacks the furan ring, which may affect its chemical properties and reactivity.
Uniqueness
3-(2-furyl)-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)acrylamide is unique due to the presence of both the furan ring and the phenoxy group, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C17H17N3O4S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-N-[[[2-(2-methylphenoxy)acetyl]amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C17H17N3O4S/c1-12-5-2-3-7-14(12)24-11-16(22)19-20-17(25)18-15(21)9-8-13-6-4-10-23-13/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,21,25)/b9-8+ |
Clave InChI |
CDMWWKKFSIDNFL-CMDGGOBGSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=CO2 |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


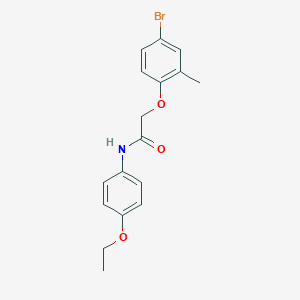
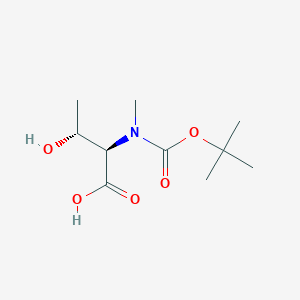
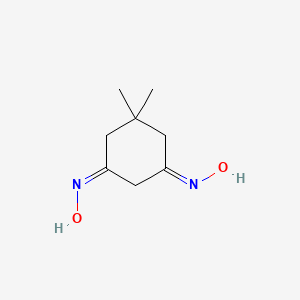
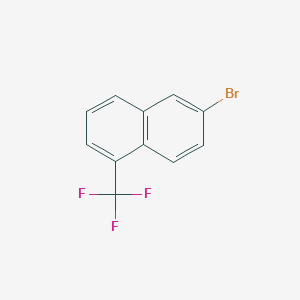
![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)

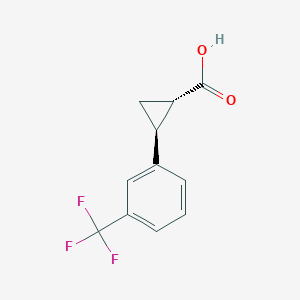
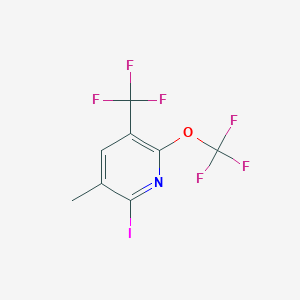

![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
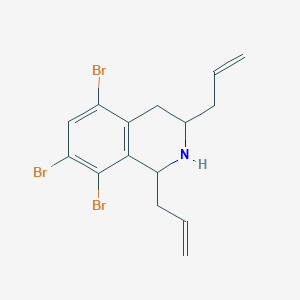
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)
